Bis(o-cresyl) p-Cresyl Phosphate is a chemical compound classified as a phosphate ester, specifically a triaryl phosphate. It consists of three cresol isomers, with two ortho-cresyl and one para-cresyl groups attached to a phosphate moiety. This compound has garnered attention due to its applications in various industrial sectors, particularly as a flame retardant and plasticizer. Understanding its properties, synthesis, and potential applications is crucial for both industrial use and environmental safety.
Bis(o-cresyl) p-Cresyl Phosphate falls under the broader category of cresyl phosphates, which are derived from the reaction of phosphorus oxychloride with cresols. The classification of this compound is significant due to its potential neurotoxic effects, particularly in occupational settings where exposure may occur, such as aviation and manufacturing industries. The compound is often evaluated for environmental risks due to its persistence and bioaccumulation potential in ecosystems .
The synthesis of Bis(o-cresyl) p-Cresyl Phosphate typically involves the following steps:
The molecular formula for Bis(o-cresyl) p-Cresyl Phosphate is , with a molecular weight of approximately 340.35 g/mol. The structure features two ortho-methylated phenolic rings and one para-methylated ring connected through an oxygen atom to a phosphorus atom, forming a phosphate ester.
c1(OP(=O)(Oc2ccccc2)Oc2ccccc2)cc(C)ccc1
Bis(o-cresyl) p-Cresyl Phosphate can undergo various chemical reactions, including:
The mechanism of action for Bis(o-cresyl) p-Cresyl Phosphate primarily involves its interaction with enzymes, particularly cholinesterases. Upon metabolic activation, it forms covalent adducts with these enzymes, inhibiting their function and leading to neurotoxic effects:
Bis(o-cresyl) p-Cresyl Phosphate has several scientific uses:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7